molecular formula C11H7N3O3 B2883223 [3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]acetonitrile CAS No. 919744-08-4

[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]acetonitrile

Cat. No. B2883223
CAS RN: 919744-08-4
M. Wt: 229.195
InChI Key: CFNWRKAXKRJKSM-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of benzodioxol . Benzodioxol derivatives have been studied for their anticancer properties . They have been designed based on the activity of indoles against various cancer cell lines .


Synthesis Analysis

Benzodioxol derivatives have been synthesized via a Pd-catalyzed C-N cross-coupling .


Molecular Structure Analysis

The molecular structure of benzodioxol derivatives is complex and varies depending on the specific derivative .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzodioxol derivatives can vary. For example, the molecular weight of 1-(1,3-Benzodioxol-5-yl)-2-butanone is 192.211 Da .

Mechanism of Action

Benzodioxol derivatives have shown anticancer activity by causing cell cycle arrest at the S phase and inducing apoptosis in cancer cells .

Future Directions

Benzodioxol derivatives may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O3/c12-4-3-10-13-11(14-17-10)7-1-2-8-9(5-7)16-6-15-8/h1-2,5H,3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNWRKAXKRJKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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